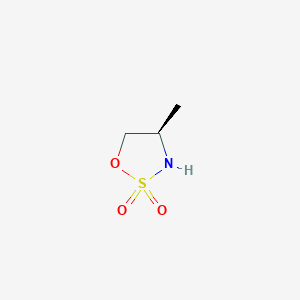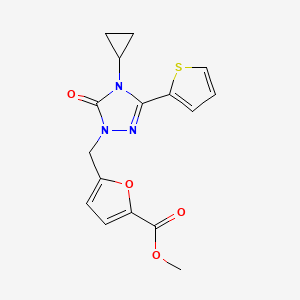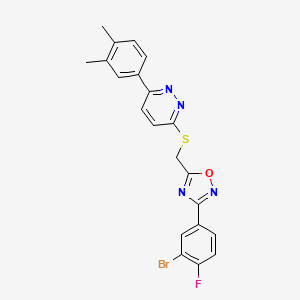
N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, commonly referred to as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP is a small molecule that belongs to the class of oxalamides and has been synthesized using various methods.
科学的研究の応用
Synthetic Chemistry and Material Science Applications
Novel Synthetic Pathways : Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the utility of related compounds in synthesizing anthranilic acid derivatives and oxalamides through a new rearrangement sequence. This methodology offers a simple, high-yielding route for producing complex organic molecules, indicating potential applications in synthetic organic chemistry (Mamedov et al., 2016).
Electrochemical Applications : Nutting et al. (2018) reviewed the electrochemical properties and applications of N-oxyl compounds, including their use as catalysts for the selective oxidation of organic molecules. The study highlights the versatility of similar compounds in facilitating a wide range of electrosynthetic reactions, suggesting possible applications for N1-(4-chlorobenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide in electrochemical processes (Nutting et al., 2018).
Medicinal Chemistry Applications
Anticancer Agents : Zhang et al. (2005) discovered a novel series of apoptosis inducers, which could act as potential anticancer agents. This research demonstrates the therapeutic potential of structurally related compounds in targeting and inducing apoptosis in cancer cells, offering a pathway for developing new anticancer therapies (Zhang et al., 2005).
HIV-1 Entry Inhibitors : Curreli et al. (2012) designed and synthesized entry inhibitors targeting the CD4-binding site of HIV-1, showing improved antiviral properties. This study suggests that compounds like this compound could potentially be optimized as next-generation therapeutics against HIV-1, highlighting their importance in antiviral drug development (Curreli et al., 2012).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-9-7-14(8-10-15)13-22-19(26)20(27)23-16-4-3-5-17(12-16)24-11-2-1-6-18(24)25/h3-5,7-10,12H,1-2,6,11,13H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUJQIDMTHJZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2,4-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705062.png)

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2705065.png)


![2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione](/img/structure/B2705072.png)
![2-ethoxy-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2705078.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2705079.png)

